molecular formula C22H18ClFN4O2 B2839973 N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260944-88-4

N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2839973
CAS No.: 1260944-88-4
M. Wt: 424.86
InChI Key: UBZRXBWWIFGCQA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a benzyl group substituted with chlorine (3-position) and fluorine (4-position), an acetamide linker, and a pyrrole ring conjugated to a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl substituent. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the halogenated benzyl group may improve lipophilicity and target interaction .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O2/c1-14-4-7-16(8-5-14)21-26-22(30-27-21)19-3-2-10-28(19)13-20(29)25-12-15-6-9-18(24)17(23)11-15/h2-11H,12-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZRXBWWIFGCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A chloro and fluoro substituent on the benzyl moiety.
  • A pyrrole ring linked to an oxadiazole moiety.

This structural complexity may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antibacterial and anticancer properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds with fluorinated structures. For instance, compounds with fluorinated imines and hydrazones demonstrated significant antibacterial effects against various strains such as E. coli and S. aureus . The mechanism often involves inhibition of key bacterial enzymes, which is critical for their survival.

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(3-chloro-4-fluorobenzyl) derivativeE. coli17.1 µM
Similar Fluorinated CompoundsP. aeruginosa5.6 µM
KanamycinE. coli13.0 µM

Anticancer Properties

Preliminary investigations into the anticancer properties of oxadiazole derivatives suggest potential efficacy against various cancer cell lines. The presence of substituents like 4-methylphenyl may enhance cytotoxicity through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study:
A study on related oxadiazole compounds showed IC50 values ranging from 1.35 to 2.18 µM against cancer cell lines, indicating promising anticancer activity . These findings suggest that this compound could exhibit similar properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial cells or cancer cells:

  • Enzymatic Inhibition: Similar compounds have shown to inhibit essential bacterial enzymes (e.g., ecKAS III), leading to disrupted fatty acid synthesis .
  • Cell Cycle Disruption: Anticancer effects are often mediated through interference with cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Key Analogues Identified in Literature

N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

  • Structural Differences :
  • Benzyl substitution: 2-chloro vs. 3-chloro-4-fluoro in the target compound.
  • Oxadiazole substituent: 4-fluorophenyl vs. 4-methylphenyl.
    • Implications :
  • The 3-chloro-4-fluoro substitution on the benzyl group may enhance steric bulk and electronic effects compared to the simpler 2-chloro analogue.
  • Replacing fluorine with a methyl group on the oxadiazole could alter π-π stacking interactions and hydrophobicity .

Triazole-Based Acetamides ()

  • Examples :
  • N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
    • Structural Differences :
  • Heterocycle: 1,2,4-triazole with sulfanyl linkage vs. 1,2,4-oxadiazole with pyrrole in the target compound.
  • Substitutions: Pyridine or trifluoromethyl groups vs. methylphenyl.
    • Implications :
  • Sulfanyl groups in triazoles may confer different electronic profiles compared to oxadiazoles.
  • Pyridine substituents could enhance solubility or metal-binding capacity .

Pyrazole Derivatives () Example: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Structural Differences:

  • Core heterocycle: Pyrazole vs. pyrrole-oxadiazole.
  • Functional groups: Cyano and chloroacetamide vs. methylphenyl-oxadiazole. Implications:
  • Pyrazole derivatives are often associated with insecticidal activity (e.g., Fipronil analogues), whereas pyrrole-oxadiazole systems may target eukaryotic enzymes .

Comparative Data Table

Compound Core Heterocycle Benzyl/Phenyl Substitution Key Functional Groups Potential Applications
Target Compound Pyrrole-Oxadiazole 3-chloro-4-fluorobenzyl 4-methylphenyl-oxadiazole Kinase inhibition, antimicrobial
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide () Pyrrole-Oxadiazole 2-chlorobenzyl 4-fluorophenyl-oxadiazole Not specified
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole 3-chloro-4-fluorophenyl Pyridinyl-triazole, sulfanyl Antibacterial
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole 4-chlorophenyl Cyano, chloroacetamide Insecticidal

Research Findings and Implications

  • The 4-methylphenyl group on the oxadiazole may improve hydrophobic interactions compared to the 4-fluorophenyl group in ’s compound .
  • Metabolic Stability :

    • Oxadiazoles are generally more metabolically stable than triazoles due to reduced susceptibility to oxidative degradation .

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